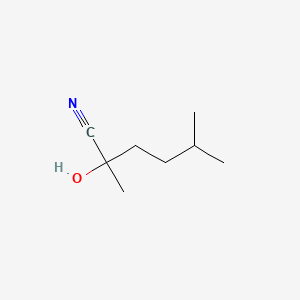
2-Hydroxy-2,5-dimethylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2,5-dimethylhexanenitrile is an organic compound with the molecular formula C8H15NO. It is a hydroxynitrile, meaning it contains both a hydroxy (-OH) and a nitrile (-CN) functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2,5-dimethylhexanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds. For example, the reaction of 2,5-dimethylhexanone with HCN under basic conditions yields this compound . The reaction typically involves the use of a cyanide ion (CN-) as the nucleophile, which attacks the carbonyl carbon to form a negatively charged intermediate. This intermediate then reacts with a proton to form the hydroxynitrile .
Industrial Production Methods
Industrial production of hydroxynitriles often involves similar nucleophilic addition reactions but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Safety measures are crucial due to the toxicity of hydrogen cyanide.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,5-dimethylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,5-dimethylhexanedione.
Reduction: Formation of 2-hydroxy-2,5-dimethylhexylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2,5-dimethylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,5-dimethylhexanenitrile involves its functional groups. The hydroxy group can participate in hydrogen bonding and nucleophilic reactions, while the nitrile group can undergo nucleophilic addition and reduction. These interactions are crucial for its reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar structure but with a shorter carbon chain.
2-Hydroxy-2-phenylacetonitrile: Contains a phenyl group instead of alkyl groups.
2-Hydroxy-2-methylbutanenitrile: Similar structure with a different carbon chain length.
Uniqueness
2-Hydroxy-2,5-dimethylhexanenitrile is unique due to its specific carbon chain length and the presence of both hydroxy and nitrile functional groups.
Properties
IUPAC Name |
2-hydroxy-2,5-dimethylhexanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)4-5-8(3,10)6-9/h7,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCIHCBMYXZOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546573 |
Source


|
| Record name | 2-Hydroxy-2,5-dimethylhexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110792-88-6 |
Source


|
| Record name | 2-Hydroxy-2,5-dimethylhexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
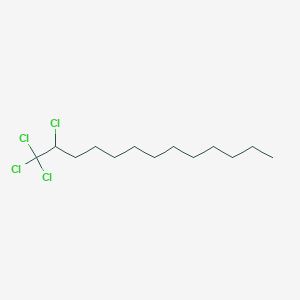

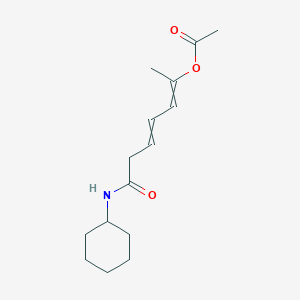
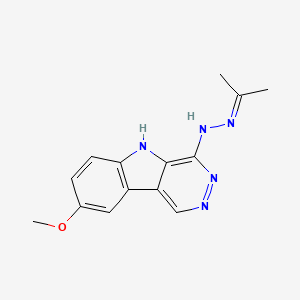

![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
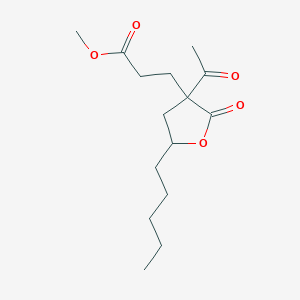
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)

